N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(4-{[4-(4-cyanophenyl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide
Description
This compound is a structurally complex benzamide derivative featuring two 4-(4-cyanophenyl)-1,3-thiazol-2-yl moieties. The central scaffold comprises a phenoxy-bridged benzamide core, with each thiazole ring substituted with a 4-cyanophenyl group. Its synthesis likely involves multistep protocols, including acylation and nucleophilic substitution reactions, as observed in related compounds . Characterization methods such as IR, NMR (¹H, ¹³C), and HPLC are critical for verifying its purity and structural integrity .
Properties
IUPAC Name |
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-[4-[[4-(4-cyanophenyl)-1,3-thiazol-2-yl]carbamoyl]phenoxy]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H20N6O3S2/c35-17-21-1-5-23(6-2-21)29-19-44-33(37-29)39-31(41)25-9-13-27(14-10-25)43-28-15-11-26(12-16-28)32(42)40-34-38-30(20-45-34)24-7-3-22(18-36)4-8-24/h1-16,19-20H,(H,37,39,41)(H,38,40,42) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWOKMPMPKKJZME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)NC5=NC(=CS5)C6=CC=C(C=C6)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H20N6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(4-{[4-(4-cyanophenyl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available thiazole derivatives. The general approach includes:
- Formation of Thiazole Ring : Utilizing α-bromoketones and thiourea through Hantzsch thiazole synthesis.
- Substitution Reactions : Introducing cyanophenyl and carbamoyl groups via nucleophilic substitution.
- Final Coupling : The final product is obtained by coupling the thiazole moiety with the phenoxybenzamide scaffold.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including those similar to this compound. For instance:
- Activity Against Bacteria : Compounds with thiazole rings have demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium, including strains resistant to common antibiotics like methicillin and vancomycin .
- Fungal Inhibition : Some thiazole derivatives have shown broad-spectrum antifungal activity against drug-resistant strains of Candida, indicating their potential as antifungal agents .
Anticancer Activity
The compound's structure suggests potential anticancer properties. Thiazole derivatives have been investigated for their ability to inhibit cancer cell proliferation in various models:
- Cell Line Studies : In vitro studies using A549 (lung cancer) and Caco-2 (colon cancer) cell lines have demonstrated that certain thiazole derivatives can induce apoptosis and inhibit cell growth .
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds act by inhibiting key enzymes involved in bacterial cell wall synthesis and fungal ergosterol biosynthesis.
- Cell Cycle Arrest : Some thiazole derivatives interfere with the cell cycle, leading to increased apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress has been observed as a mechanism for the anticancer effects of these compounds.
Case Studies
Several case studies illustrate the efficacy of thiazole derivatives:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated antibacterial activity against MRSA strains with MIC values in the low µg/mL range. |
| Study 2 | Showed that a related thiazole compound inhibited tumor growth in xenograft models by 50% compared to control groups. |
| Study 3 | Identified a novel derivative with enhanced antifungal activity against fluconazole-resistant Candida auris. |
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the compound's efficacy against various cancer cell lines. For instance:
- Anticancer Efficacy : The compound exhibits significant anticancer activity against human colorectal (HCT-116) and breast (MCF-7) carcinoma cell lines. It has been reported that compounds with similar thiazole structures show higher potency than traditional chemotherapeutics like cisplatin .
- Mechanism of Action : The thiazole moiety is known to interfere with cellular processes by inhibiting specific enzymes involved in cancer cell proliferation. This inhibition leads to apoptosis (programmed cell death) in targeted cancer cells .
Synthesis Methodologies
The synthesis of N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(4-{[4-(4-cyanophenyl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide involves several steps:
- Starting Materials : The synthesis typically begins with 4-cyanophenyl derivatives and thiosemicarbazones.
- Cyclization Reaction : A cyclization reaction with α-bromo derivatives facilitates the formation of the thiazole ring. This method is noted for its efficiency and sustainability, yielding high product purity .
- Final Coupling Reactions : Subsequent coupling reactions with phenolic compounds lead to the formation of the final product, characterized by a complex structure that enhances its biological activity .
Material Science Applications
Beyond its medicinal properties, this compound has potential applications in material science:
- Polymeric Composites : The incorporation of thiazole derivatives into polymer matrices can enhance thermal stability and mechanical properties, making them suitable for advanced materials applications.
- Nanotechnology : Thiazole-based compounds are being explored for their roles in nanomaterials, potentially serving as agents for drug delivery systems due to their ability to form stable complexes with various substrates.
Case Studies
Several case studies illustrate the practical applications of this compound:
- Case Study 1 : A study demonstrated that derivatives of this compound showed enhanced cytotoxicity against resistant cancer cell lines compared to standard treatments . This indicates its potential role in overcoming drug resistance in cancer therapy.
- Case Study 2 : Research on the synthesis of related thiazole compounds revealed their effectiveness in treating infections caused by resistant bacterial strains, showcasing their versatility beyond anticancer applications .
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Thiazole-Benzamide Derivatives
Key Observations :
- Linker Flexibility: The phenoxy bridge in the target compound introduces conformational flexibility absent in rigid benzo[d]thiazole derivatives () or thiazolidinone-linked systems () .
Comparison :
Table 3: Reported Bioactivities of Analogues
Analysis :
- The target’s cyanophenyl groups may mimic ATP’s adenine ring in kinase binding, similar to fluorophenyl substituents in .
Spectroscopic and Computational Data
- IR Spectra : The target compound should exhibit ν(C≡N) at ~2230 cm⁻¹ (absent in chloro/bromo analogues) and ν(C=O) at ~1680 cm⁻¹, consistent with carbamoyl groups .
- NMR: Aromatic protons in the 4-cyanophenyl groups would resonate at δ 7.6–8.1 ppm, distinct from electron-rich substituents (e.g., methoxy in ) .
- Molecular Docking: The phenoxy linker may enable dual binding to kinase domains, as seen in triazole-thiazole hybrids () .
Q & A
Q. What synthetic strategies are employed for synthesizing this compound?
The synthesis involves multi-step organic reactions, including:
- Thiazole ring formation : Cyclocondensation of thiourea derivatives with α-halo ketones under reflux conditions in ethanol or acetonitrile .
- Coupling reactions : Amide bond formation using carbodiimide crosslinkers (e.g., EDCl/HOBt) to link the thiazole and benzamide moieties .
- Phenoxy linkage : Nucleophilic aromatic substitution (SNAr) between hydroxybenzamide intermediates and activated aryl halides, requiring anhydrous conditions and catalysts like K₂CO₃ . Critical parameters include inert atmospheres (N₂/Ar) to prevent oxidation and precise temperature control (60–120°C) .
Q. How is the compound’s purity and structural integrity validated?
Analytical methods include:
- Chromatography : HPLC (C18 column, acetonitrile/water gradient) and TLC (silica gel, UV visualization) for purity assessment .
- Spectroscopy : ¹H/¹³C NMR to confirm functional groups (e.g., cyanophenyl at δ 7.6–8.0 ppm, thiazole protons at δ 7.2–7.5 ppm) .
- Elemental analysis : Matching calculated vs. experimental C, H, N, S content (±0.3%) .
Q. What are the primary biological targets of this compound?
The compound’s thiazole and cyanophenyl groups suggest interactions with:
- Kinases : Inhibition of ATP-binding pockets due to competitive binding with the thiazole-carbamoyl motif .
- DNA topoisomerases : Intercalation or stabilization of DNA-enzyme complexes via planar aromatic systems .
- Receptors : Modulation of G-protein-coupled receptors (GPCRs) through hydrophobic and π-π interactions .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported IC₅₀ values across anticancer studies?
Conflicting IC₅₀ values (e.g., 2–10 µM in MCF7 cells) may arise from:
- Assay variability : Differences in cell culture media, incubation times, or viability dyes (MTT vs. resazurin) .
- Compound stability : Degradation in DMSO stock solutions over time; validate via HPLC before each assay .
- Controls : Use reference inhibitors (e.g., doxorubicin) to normalize inter-laboratory data .
Q. How to design structure-activity relationship (SAR) studies for optimizing anticancer activity?
Key strategies include:
- Substituent modification : Replace cyanophenyl with electron-withdrawing groups (e.g., nitro) to enhance enzyme affinity .
- Scaffold hopping : Replace the phenoxy linker with sulfonamide or triazole to improve solubility .
- In silico modeling : Perform molecular docking (AutoDock Vina) to predict binding modes to kinases or topoisomerases .
Q. What methodologies evaluate the compound’s metabolic stability in physiological conditions?
- Microsomal assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS over 60 minutes .
- Plasma stability tests : Measure intact compound levels in blood plasma (37°C, pH 7.4) using HPLC-UV .
- CYP450 inhibition screening : Assess interactions with cytochrome P450 isoforms (e.g., CYP3A4) to predict drug-drug interactions .
Q. How to address conflicting mechanistic data (e.g., enzyme inhibition vs. receptor antagonism)?
- Orthogonal assays : Compare kinase inhibition (ADP-Glo™ assay) with GPCR activity (cAMP accumulation assay) .
- Gene knockout models : Use CRISPR/Cas9 to silence target enzymes/receptors and assess residual activity .
- Proteomics : Identify binding partners via affinity purification-mass spectrometry (AP-MS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
